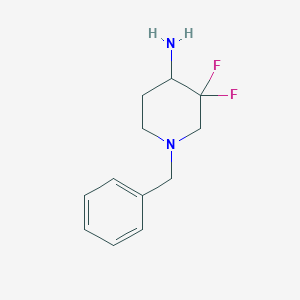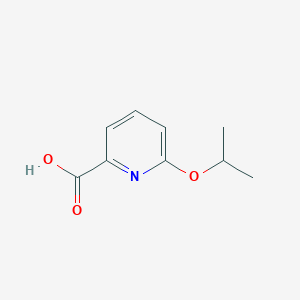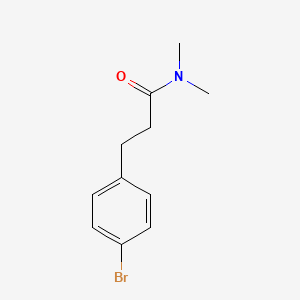
3-(4-bromophenyl)-N,N-dimethylpropanamide
描述
3-(4-Bromophenyl)-N,N-dimethylpropanamide is a chemical compound characterized by its bromophenyl group attached to a propanamide backbone with two methyl groups on the nitrogen atom
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromobenzene as the starting material.
Reaction Steps:
The bromobenzene undergoes a Grignard reaction with ethyl magnesium bromide to form 4-bromophenylmagnesium bromide.
This intermediate is then reacted with N,N-dimethylpropanoyl chloride to yield the final product.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can be oxidized to form 3-(4-bromophenyl)-N,N-dimethylpropanoic acid.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Aqueous sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed:
Oxidation: 3-(4-bromophenyl)-N,N-dimethylpropanoic acid.
Reduction: 3-(4-bromophenyl)-N,N-dimethylpropanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
3-(4-Bromophenyl)-N,N-dimethylpropanamide has several applications across different fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the production of various chemical products and materials.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. The bromophenyl group can engage in hydrogen bonding and hydrophobic interactions, influencing its biological activity. The exact mechanism may vary depending on the application and the specific biological system involved.
相似化合物的比较
3-(4-Chlorophenyl)-N,N-dimethylpropanamide
3-(4-Methylphenyl)-N,N-dimethylpropanamide
3-(4-Nitrophenyl)-N,N-dimethylpropanamide
Uniqueness: 3-(4-Bromophenyl)-N,N-dimethylpropanamide stands out due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro, methyl, and nitro analogs.
This comprehensive overview highlights the importance and versatility of this compound in scientific research and industrial applications
属性
IUPAC Name |
3-(4-bromophenyl)-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-13(2)11(14)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNZXGQVUWTWOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1529636.png)

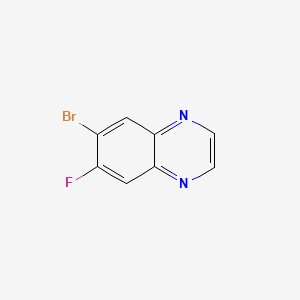
![6-Bromooxazolo[5,4-b]pyridin-2-amine](/img/structure/B1529641.png)


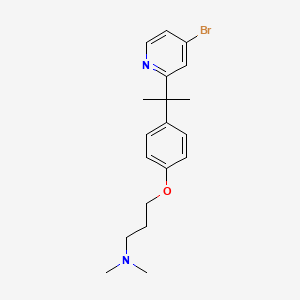
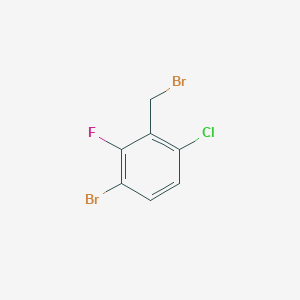
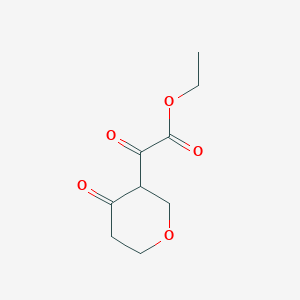
![4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1529650.png)
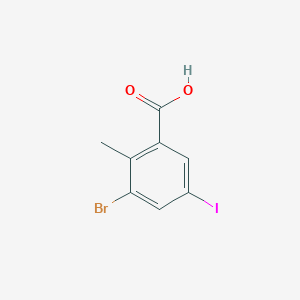
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1529652.png)
